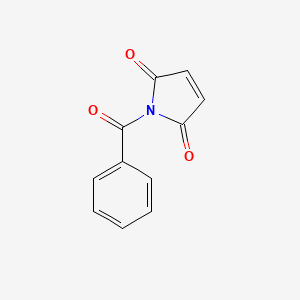

1-Benzoyl-1H-pyrrole-2,5-dione

Description

Contextual Significance of Pyrrole-2,5-dione Scaffolds in Chemical Research

The 1H-pyrrole-2,5-dione scaffold is of considerable interest in chemical research, primarily due to its prevalence in molecules exhibiting a wide array of biological activities. Derivatives of this scaffold are investigated for numerous pharmacological applications. Research has shown that compounds incorporating the pyrrole-2,5-dione ring can possess anti-inflammatory, antimicrobial, anti-tumor, and antiviral properties. tandfonline.com

Beyond medicine, these scaffolds are recognized in materials science. For instance, certain 1H-pyrrole-2,5-dione derivatives have been synthesized and studied for their potential as corrosion inhibitors for carbon steel in acidic environments. ekb.eg Their utility also extends to polymer science, where N-substituted maleimides are used as monomers to create homopolymers, which can serve as carriers for drugs. ekb.egajchem-a.com The versatility of the pyrrole-2,5-dione core makes it a privileged structure in the design of novel functional molecules.

Strategic Importance of N-Acylmaleimides as Synthetic Building Blocks and Reactive Species

N-substituted maleimides are strategically important building blocks in organic synthesis due to their defined reactivity. niscpr.res.in The general synthesis for these compounds involves a two-step procedure starting with the reaction of maleic anhydride (B1165640) with a primary amine to form an intermediate N-substituted maleamic acid. tandfonline.com Subsequent dehydration via heating, often in the presence of acetic anhydride, yields the cyclized maleimide (B117702). tandfonline.com

The synthetic value of maleimides is largely defined by the reactivity of the carbon-carbon double bond within the five-membered ring. This double bond is electron-deficient, making N-substituted maleimides potent reactive species in several key transformations:

Diels-Alder Reactions: Maleimides are excellent dienophiles in [4+2] cycloaddition reactions. niscpr.res.inorganic-chemistry.org The reaction between a conjugated diene and a dienophile is a powerful method for forming six-membered rings. organic-chemistry.org The reactivity of the dienophile is significantly increased by the presence of electron-withdrawing groups. uh.educhemistrysteps.com An N-acyl group, such as the benzoyl group in 1-Benzoyl-1H-pyrrole-2,5-dione, is strongly electron-withdrawing, which enhances the electrophilicity of the double bond and makes the molecule a highly reactive dienophile.

Michael Additions: The electron-poor nature of the alkene in maleimides also makes them effective Michael acceptors, allowing for the conjugate addition of nucleophiles. niscpr.res.in This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

The N-acyl functionality serves as a crucial control element, modulating the electronic properties of the maleimide system and thereby its reactivity as a synthetic building block.

Overview of Current Research Directions for N-Benzoyl-1H-pyrrole-2,5-diones

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several logical and compelling research directions based on studies of analogous compounds.

Stereoselective Cycloadditions: Research on related compounds like bulky N-phenylmaleimides has demonstrated their use in controlling the regio- and stereoselectivity of Diels-Alder reactions. rsc.org A key research direction for this compound would be to explore its utility as a highly activated dienophile in complex cycloadditions. The steric and electronic properties of the benzoyl group could be leveraged to influence the stereochemical outcome of these reactions, providing access to intricate polycyclic structures that are valuable in total synthesis and medicinal chemistry.

Advanced Polymer Synthesis: N-substituted maleimides are established monomers for free-radical polymerization, sometimes initiated by benzoyl peroxide, to create polymers for applications like drug delivery. ekb.egajchem-a.comresearchgate.net Consequently, a probable research avenue is the investigation of this compound as a monomer. Its polymerization could lead to novel homopolymers with unique thermal, mechanical, or functional properties conferred by the N-benzoyl substituent.

Development of Novel Heterocyclic Motifs: As a highly reactive Michael acceptor and dienophile, this compound is an ideal starting material for the synthesis of more complex molecules. Research could focus on using it as a scaffold to build new classes of heterocyclic compounds, which remain in high demand for screening in drug discovery programs.

Table 2: Selected Applications of N-Substituted Pyrrole-2,5-dione (Maleimide) Derivatives

| Derivative Class | Application Area | Research Focus | Citation(s) |

|---|---|---|---|

| N-Aryl Maleimides | Polymer Chemistry | Serve as monomers for creating polymers that can act as drug carriers. | ekb.egajchem-a.com |

| N-Alkyl/Aryl Maleimides | Medicinal Chemistry | Investigated for antimicrobial and antiprotozoal activity. | tandfonline.com |

| N-Phenylmaleimides | Synthetic Chemistry | Used to control regio- and stereoselectivity in Diels-Alder reactions. | rsc.org |

| General N-Substituted Maleimides | Synthetic Chemistry | Employed as versatile dienophiles and Michael acceptors. | niscpr.res.in |

This table summarizes key research applications for various classes of N-substituted maleimides, illustrating the broad utility of the core scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKYZWFZXACNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502235 | |

| Record name | 1-Benzoyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77303-07-2 | |

| Record name | 1-Benzoyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Benzoyl 1h Pyrrole 2,5 Dione

Cycloaddition Reactions

1-Benzoyl-1H-pyrrole-2,5-dione, also known as N-benzoylmaleimide, is a versatile substrate in cycloaddition reactions. The electron-withdrawing nature of the benzoyl group and the two adjacent carbonyl functions renders the double bond of the pyrrole-2,5-dione core highly electron-deficient. This electronic characteristic makes it an excellent partner in various pericyclic reactions, particularly as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. These reactions provide powerful synthetic routes for the construction of complex polycyclic and heterocyclic molecular architectures.

Diels-Alder Reactions as Dienophilic Partners

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound serves as a potent dienophile. wikipedia.org The reaction involves its electron-poor double bond (the 2π component) reacting with an electron-rich conjugated diene (the 4π component) to form a substituted cyclohexene (B86901) ring system. youtube.com The significant electrophilicity of the dienophile, enhanced by the N-benzoyl substituent, facilitates rapid cycloaddition under mild conditions, making it a valuable tool for synthesizing six-membered rings with a high degree of functionalization and stereochemical control. wikipedia.org

Investigations into Regio- and Stereoselectivity of Adduct Formation

The outcomes of Diels-Alder reactions involving unsymmetrical dienes and dienophiles are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: When this compound reacts with an unsymmetrical diene, two different constitutional isomers (regioisomers) can potentially be formed. masterorganicchemistry.com The regiochemical outcome is largely dictated by the electronic properties of the substituents on the diene. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction favors the alignment that matches the atoms with the largest orbital coefficients in the interacting frontier orbitals. libretexts.org For instance, a diene with a terminal electron-donating group (EDG) will preferentially form the "ortho" (1,2-substituted) adduct, while a diene with an internal EDG will favor the "para" (1,4-substituted) adduct. masterorganicchemistry.comyoutube.com

Stereoselectivity: Diels-Alder reactions are known for their high stereoselectivity. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the alkene is retained in the cyclohexene product. youtube.com Furthermore, the reaction typically proceeds via an endo transition state, especially when secondary orbital overlap is possible. libretexts.org This preference arises from a favorable interaction between the p-orbitals of the activating group (in this case, the N-benzoyl group) and the developing π-system of the diene in the transition state. This leads to the formation of the endo diastereomer as the major kinetic product. libretexts.org

| Diene | Expected Major Regioisomer | Expected Major Stereoisomer | Rationale |

|---|---|---|---|

| 1-Methoxy-1,3-butadiene | "Ortho" (4-Methoxy adduct) | Endo | Favorable alignment of atoms with largest HOMO (diene) and LUMO (dienophile) coefficients. libretexts.orgyoutube.com |

| 2-Methyl-1,3-butadiene (Isoprene) | "Para" (4-Methyl adduct) | Endo | Favorable alignment of atoms with largest HOMO (diene) and LUMO (dienophile) coefficients. masterorganicchemistry.com |

| Cyclopentadiene | Not applicable (Symmetrical diene) | Endo | Secondary orbital overlap stabilizes the endo transition state. libretexts.org |

Inverse Electron-Demand Diels-Alder Transformations

The standard Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. An inverse (or reverse) electron-demand Diels-Alder (IEDDA) reaction reverses these electronic requirements, proceeding via the interaction of an electron-poor diene with an electron-rich dienophile. wikipedia.org In this scenario, the key orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.orgresearchgate.net

Given that this compound is an archetypal electron-poor dienophile due to its multiple electron-withdrawing groups, its participation as the dienophilic partner in an IEDDA reaction is electronically disfavored. For it to react in an IEDDA fashion, it would need to possess a high-energy HOMO to interact with the LUMO of an electron-poor diene, a condition it does not meet. wikipedia.org Dienophiles suitable for IEDDA reactions are typically electron-rich alkenes such as vinyl ethers or enamines. wikipedia.orgsigmaaldrich.com Consequently, there is limited to no literature describing this compound acting as a dienophile in IEDDA transformations, as its electronic nature is tailored for normal-demand Diels-Alder reactions. While some complex pyrrole (B145914) systems can be induced to act as dienes in IEDDA reactions, the function of this compound as a dienophile is confined to the conventional reaction type. researchgate.netwikipedia.orgnih.gov

Multi-Component and Tandem Cycloadditions Leading to Complex Architectures

The reactivity of this compound can be harnessed in multi-component or tandem (cascade) reactions, where multiple bond-forming events occur in a single pot. These strategies are highly efficient for rapidly building molecular complexity from simple precursors. beilstein-journals.org A common approach involves the in situ generation of a reactive diene, which is immediately trapped by the N-benzoylmaleimide dienophile in a Diels-Alder reaction.

1,3-Dipolar Cycloadditions with Diverse Dipoles

Beyond [4+2] cycloadditions, this compound is an excellent dipolarophile for [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This class of reactions involves the combination of a 1,3-dipole (a three-atom, 4π-electron system) with a dipolarophile (a 2π-electron system) to construct five-membered heterocyclic rings. nih.gov The high reactivity of the electron-deficient double bond in N-benzoylmaleimide makes it a suitable partner for a wide range of 1,3-dipoles, including azomethine ylides, nitrones, and nitrile oxides. mdpi.comijrpc.com

Reactivity with Azomethine Ylides

A prominent example of 1,3-dipolar cycloaddition is the reaction of this compound with azomethine ylides. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that are often generated in situ, for example, from the condensation of an α-amino acid with an aldehyde or ketone. wikipedia.orgmdpi.com The subsequent concerted, stereoselective [3+2] cycloaddition with N-benzoylmaleimide yields highly substituted pyrrolidine (B122466) rings, which are core structures in many natural products and pharmaceuticals. nih.gov

The reaction typically proceeds with high regioselectivity and can create multiple new stereocenters in a single step. wikipedia.org When the azomethine ylide is generated from a cyclic precursor like isatin, the reaction with N-benzoylmaleimide can lead to the formation of complex spirocyclic systems, where the newly formed pyrrolidine ring is attached to the precursor ring at a single, shared atom. nih.gov

| 1,3-Dipole Precursors | Dipolarophile | Product Class | Key Features |

|---|---|---|---|

| Isatin + Sarcosine | This compound | Spiro[indoline-3,2'-pyrrolo[3,4-c]pyrrole]-diones | Formation of a spiro-fused pyrrolidine ring. High stereoselectivity. nih.gov |

| Formaldehyde + N-Methylglycine | This compound | Pyrrolo[3,4-c]pyrrole-dione derivatives | Efficient construction of a bicyclic nitrogen heterocycle. wikipedia.org |

Formation of Pyrrolidine Rings

The synthesis of the saturated pyrrolidine ring from this compound can be achieved through cycloaddition reactions, notably the Diels-Alder reaction. In this [4+2] cycloaddition, the electron-deficient double bond of the maleimide (B117702) moiety acts as a dienophile, reacting with a conjugated diene. wikipedia.orgtandfonline.com This reaction forms a six-membered ring fused to the pyrrolidine-2,5-dione core. Subsequent reduction of the newly formed double bond within the six-membered ring would yield a bicyclic system containing a saturated pyrrolidine ring.

For instance, the reaction of an N-substituted maleimide with a diene like 2,5-dimethylfuran (B142691) can proceed to form a Diels-Alder adduct. tandfonline.com The stability and reversibility of such Diels-Alder reactions, particularly between maleimides and furans, have been a subject of study, with the reaction conditions influencing the formation of the adduct. rsc.org The resulting adduct contains the foundational pyrrolidine-2,5-dione structure, which upon reduction of the endocyclic double bond and potential modification of the carbonyl groups, can be converted to a substituted pyrrolidine. This synthetic strategy provides a pathway to complex pyrrolidine-containing scaffolds. mdpi.com

Conjugate Addition Reactions (Michael Additions)

The pyrrole-2,5-dione ring system in this compound features an α,β-unsaturated carbonyl system, which renders the double bond highly electrophilic and susceptible to nucleophilic attack. This electrophilicity is a consequence of the two electron-withdrawing carbonyl groups flanking the carbon-carbon double bond. These groups polarize the double bond, creating a partial positive charge on the β-carbon, making it the primary site for conjugate addition.

The N-benzoyl group further enhances the electrophilic character of the maleimide double bond through its electron-withdrawing inductive and resonance effects. This increased electrophilicity makes this compound an excellent Michael acceptor, readily reacting with a wide range of nucleophiles (Michael donors) in a conjugate addition fashion. Common Michael donors include enolates, amines, thiols, and phosphines. The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon of the double bond, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated to yield the succinimide (B58015) adduct.

The conjugate addition of nucleophiles to N-substituted maleimides, including this compound, is a powerful tool for the construction of chiral succinimide derivatives, which are valuable building blocks in organic synthesis. Asymmetric Michael addition methodologies aim to control the stereochemistry of the newly formed stereocenter(s) in the product.

Various strategies have been developed to achieve high enantioselectivity in these reactions. One common approach involves the use of chiral organocatalysts, such as chiral primary or secondary amines, thioureas, and amino acids. For example, the addition of α,α-disubstituted aldehydes to N-substituted maleimides can be effectively catalyzed by bifunctional organocatalysts that contain both a primary amino group and a thiourea (B124793) motif. These catalysts activate the reactants and control the facial selectivity of the nucleophilic attack, leading to the formation of a quaternary carbon center with high enantiomeric excess. The use of natural amino acids, either directly or adsorbed onto a solid support, has also been shown to catalyze the asymmetric Michael addition of aldehydes to maleimides, offering an environmentally friendly approach.

Catalytic control is paramount in achieving high enantioselectivity in Michael additions to this compound. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction.

The table below summarizes some catalytic systems used in asymmetric Michael additions to N-substituted maleimides, which are applicable to this compound.

| Catalyst Type | Nucleophile | Key Features | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Primary Amine-Thiourea | α,α-Disubstituted Aldehydes | Dual activation of nucleophile (enamine) and electrophile (H-bonding). | High (up to 99%) |

| Cinchona Alkaloid Derivatives | Aromatic Amines, Amides | Hydrogen bonding interactions and π-π stacking to control stereochemistry. | Good to Excellent |

| Proline and its Derivatives | Ketones, Aldehydes | Enamine-based catalysis, often effective in aqueous media. | High (up to 99%) |

| β-Amino Acids | Isobutyraldehyde | Highly efficient for the addition of α-branched aldehydes. | High (up to 96%) |

Kinetic and computational studies have been instrumental in elucidating the detailed mechanisms of Michael additions to N-substituted maleimides. These studies provide insights into the transition states, reaction intermediates, and the role of the catalyst in controlling the stereoselectivity.

Computational studies, often employing density functional theory (DFT), can model the reaction pathway and calculate the energy barriers for the formation of different stereoisomers. These calculations help in understanding the origin of enantioselectivity by identifying the most stable transition state assembly between the catalyst, the nucleophile, and the electrophile. For instance, computational models of bifunctional thiourea-catalyzed Michael additions have shown how hydrogen bonding interactions orient the maleimide acceptor, allowing the enamine nucleophile to attack from a specific face, leading to the observed stereochemical outcome.

Kinetic studies, on the other hand, provide experimental data on reaction rates and the influence of reactant and catalyst concentrations. These studies can help to validate the proposed mechanisms derived from computational models. For example, kinetic investigations of thiol-maleimide Michael additions have been used to understand the factors affecting the reaction rate, which is crucial for applications such as bioconjugation and hydrogel formation. The rate of this reaction is highly dependent on the pH of the medium, as the deprotonated thiolate is the active nucleophile.

Nucleophilic Substitution and Addition Reactions

While the pyrrole ring is generally electron-rich and more susceptible to electrophilic substitution, nucleophilic substitution on the ring itself is also a possibility, particularly if the ring is substituted with strong electron-withdrawing groups. Although there are no specific reports on the nucleophilic substitution of this compound, studies on other pyrrole derivatives, such as 2,5-dinitro-1-methyl-pyrrole, have shown that nucleophilic substitution can occur, where a nitro group is displaced by a nucleophile like piperidine (B6355638) or methoxide. The presence of the two carbonyl groups and the N-benzoyl group in this compound does withdraw electron density from the pyrrole ring, but likely not to the same extent as two nitro groups. Therefore, nucleophilic substitution on the ring of this compound would likely require harsh reaction conditions or the presence of a very strong nucleophile.

Reactivity with Amidrazones and Related Nitrogen Nucleophiles

The reaction between this compound and amidrazones proceeds through a nucleophilic addition-elimination pathway. The initial step involves the nucleophilic attack of the more basic nitrogen atom of the amidrazone onto one of the electrophilic carbonyl carbons of the pyrrole-2,5-dione ring. This leads to the formation of a tetrahedral intermediate. Subsequent ring-opening of the dione (B5365651) moiety, followed by an intramolecular cyclization involving the other nitrogen of the amidrazone and the second carbonyl group, results in the formation of a new heterocyclic system. The final step is a dehydration reaction, which leads to the aromatization of the newly formed ring.

Studies on the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride (B1165640), a precursor to the corresponding pyrrole-2,5-dione, have demonstrated that this reaction exclusively yields 1H-pyrrole-2,5-dione derivatives under various conditions. nih.govnih.gov This suggests a high degree of regioselectivity and efficiency in this synthetic route. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield, with higher temperatures generally leading to shorter reaction times and better yields. nih.gov For instance, conducting the synthesis in boiling chloroform (B151607) or toluene (B28343) has been shown to be more efficient than at room temperature. nih.gov

Amine-Initiated Additions to the Pyrrole-2,5-dione Ring

The electron-deficient nature of the carbon-carbon double bond in the this compound ring makes it highly susceptible to Michael-type additions initiated by amines. This reaction is a fundamental process for the functionalization of the pyrrole-2,5-dione core. The mechanism involves the nucleophilic attack of the amine on one of the vinylic carbons of the dione ring. This addition is often catalyzed by the amine itself or by the presence of a base, which can deprotonate the amine to increase its nucleophilicity.

The reaction proceeds through a carbanionic intermediate, which is stabilized by the adjacent electron-withdrawing carbonyl groups. Subsequent protonation of this intermediate yields the final succinimide derivative. The pH of the reaction medium plays a crucial role in this process. At a pH range of 6.5 to 7.5, the reaction is highly chemoselective for thiols over amines. However, at a pH above 7.5, primary amines can react competitively with the maleimide C=C bond. vectorlabs.com

The stability of the resulting adduct can be influenced by various factors, including the potential for retro-Michael reactions, where the amine can be eliminated, regenerating the starting maleimide. nih.govresearchgate.net This reversibility can be a critical consideration in the design of stable conjugates.

Selective Functionalization via Nucleophilic Pathways

The selective functionalization of this compound through nucleophilic pathways is primarily dictated by the inherent reactivity of the different electrophilic sites within the molecule: the two carbonyl carbons and the two vinylic carbons of the double bond. Under kinetic control and with soft nucleophiles, such as amines and thiols, the preferred site of attack is the β-carbon of the α,β-unsaturated system, leading to a 1,4-conjugate addition (Michael addition). This selectivity is attributed to the formation of a more stable enolate intermediate compared to the alkoxide intermediate that would result from attack at the carbonyl carbon.

The presence of the N-benzoyl group influences the electrophilicity of the ring system. The electron-withdrawing nature of the benzoyl group enhances the reactivity of the double bond towards nucleophiles. The choice of nucleophile and reaction conditions allows for a high degree of control over the functionalization. For instance, the use of bulky nucleophiles may favor attack at the less sterically hindered positions.

Furthermore, the stability of the resulting Michael adduct is a key aspect of selective functionalization. While generally considered stable, the succinimide thioether linkage formed from the reaction with thiols can undergo retro and exchange reactions in the presence of other thiols, particularly under physiological conditions. nih.govresearchgate.net However, subsequent hydrolysis of the maleimide ring to the corresponding succinamic acid thioether can render the linkage stable. vectorlabs.com

Other Mechanistic Pathways and Transformations

Beyond nucleophilic additions, the this compound scaffold can participate in a variety of other mechanistic pathways and transformations, leading to a diverse array of functionalized and complex molecular architectures.

C-H Functionalization and Olefination Processes

While direct C-H functionalization of the this compound ring itself is not extensively documented, the maleimide moiety is a common coupling partner in transition-metal-catalyzed C-H olefination reactions. researchgate.netnih.gov In these processes, a C-H bond of another organic molecule, typically an arene or heteroarene, is activated by a transition metal catalyst (e.g., rhodium or palladium), which then facilitates the insertion of the maleimide double bond. This results in the formation of a new carbon-carbon bond and the alkenylation of the substrate.

The mechanism generally involves the coordination of a directing group on the substrate to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then coordinates with the maleimide, and subsequent migratory insertion of the alkene into the metal-carbon bond occurs. The final step is typically a β-hydride elimination or reductive elimination to release the functionalized product and regenerate the active catalyst. The maleimide acts as an efficient electrophilic coupling partner in these transformations.

Annulation and Ring-Forming Reactions

The this compound core can serve as a versatile building block in annulation and ring-forming reactions to construct more complex polycyclic and heterocyclic systems. Its dienophilic nature, due to the electron-deficient double bond, makes it a suitable candidate for Diels-Alder [4+2] cycloaddition reactions with a variety of dienes. The stereochemistry of these reactions is often highly controlled, leading to the formation of specific isomers.

Furthermore, reactions with binucleophiles can lead to the formation of fused heterocyclic systems. For example, a novel approach to the synthesis of 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed through the annulation of pyrrolo[2,1-c] nih.govresearchgate.netbenzoxazine-1,2,4-triones with thioacetamide. nih.gov Although this involves a pyrrole-2,3-dione, it demonstrates the potential for the pyrrole-dione scaffold to undergo annulation reactions. In a similar vein, this compound could potentially react with appropriate binucleophiles to construct novel fused ring systems. Another example is the formal [4+1] cycloaddition reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles to synthesize spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org

Spectroscopic and Advanced Structural Characterization Methodologies for 1 Benzoyl 1h Pyrrole 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the intricate structures of 1-Benzoyl-1H-pyrrole-2,5-dione derivatives. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a comprehensive picture of the molecular architecture can be assembled.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Elucidation

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For derivatives of this compound, the chemical shifts (δ) of protons are influenced by the electronic effects of the benzoyl and pyrrole-2,5-dione moieties, as well as any substituents on these rings.

For instance, in a series of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the methyl protons on the pyrrole (B145914) ring typically appear as sharp singlets. mdpi.com In one specific derivative, N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide, the methyl protons (CH₃) resonate at δ 1.88 and 1.78 ppm. mdpi.com The protons of the pyridyl substituents appear in the aromatic region, between δ 6.80 and 8.58 ppm, while the NH proton shows a signal at δ 9.84 and 9.95 ppm, indicating the presence of isomers. mdpi.com

In another example, (E)-3,4-dichloro-1-(4-(3-(4-chlorophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione, the olefinic protons of the chalcone (B49325) moiety exhibit distinct doublets with a large coupling constant (J = 15.8 Hz), characteristic of a trans configuration, appearing at δ 7.73 and 7.95 ppm. ekb.eg The aromatic protons are observed in the range of δ 7.50-8.26 ppm. ekb.eg

The following table summarizes representative ¹H NMR data for selected this compound derivatives.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in DMSO-d₆

| Compound | Pyrrole Protons | Benzoyl/Aromatic Protons | Other Protons |

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide | 1.88 (s, 4.8H, CH₃), 1.78 (s, 1.2H, CH₃) | 6.80–8.58 (m, 8H, pyridyl) | 9.95 (s, 0.2H, NH), 9.84 (s, 0.8H, NH) |

| (E)-3,4-dichloro-1-(4-(3-(4-chlorophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione | --- | 7.50 (d, J=8.2 Hz, 2H), 7.56 (d, J=8.4 Hz, 2H), 7.91 (d, J=8.4 Hz, 2H), 8.26 (d, J=8.2 Hz, 2H) | 7.73 (d, J=15.8 Hz, 1H, olefinic), 7.95 (d, J=15.8 Hz, 1H, olefinic) |

| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | --- | 7.56 (d, J=8.3 Hz, 2H), 8.01 (d, J=8.3 Hz, 2H) | 2.60 (s, 3H, CH₃) |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and electronic environment.

In this compound derivatives, the carbonyl carbons of the pyrrole-2,5-dione ring are particularly deshielded, appearing at δ values typically greater than 160 ppm. For example, in N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide, the carbonyl carbons resonate at δ 168.9 and 168.4 ppm. mdpi.com The carbons of the pyrrole ring itself are found at around δ 136 ppm. mdpi.com

The carbon signals for the benzoyl group and other aromatic substituents appear in the expected aromatic region (δ 115-155 ppm). mdpi.com For instance, in 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, the carbonyl carbon of the acetyl group is observed at δ 197.21 ppm, while the carbons of the pyrrole-2,5-dione ring appear at δ 134.96 and 161.87 ppm. ekb.eg

The table below presents characteristic ¹³C NMR data for some derivatives.

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in DMSO-d₆

| Compound | Pyrrole-2,5-dione Carbons | Benzoyl/Aromatic Carbons | Other Carbons |

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide | 168.9, 168.4 (C=O), 136.4, 136.2 (C=C) | 164.8, 160.3, 154.0, 152.7, 152.4, 150.7, 149.7, 148.6, 147.6, 137.8, 137.4, 125.5, 125.0, 124.3, 119.4, 118.6, 115.3, 115.2 | 9.0 (CH₃) |

| (E)-3,4-dichloro-1-(4-(3-(4-chlorophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione | 161.89 (C=O), 135.04 (C=C) | 122.67, 126.59, 128.99, 129.44, 130.68, 132.91, 133.60, 135.25, 136.83, 142.92 | 188.32 (C=O, chalcone) |

| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | 161.87 (C=O), 134.96 (C=C) | 126.51, 129.03, 132.89, 136.15 | 197.21 (C=O, acetyl), 26.83 (CH₃) |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.

HMQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of which protons are attached to which carbons. HMBC, on the other hand, reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

In the study of novel 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, 2D NMR techniques were employed to confirm the structures and assign all ¹H and ¹³C signals. mdpi.com Similarly, the regiochemistry of newly synthesized multisubstituted pyrroles has been confirmed through HMQC and HMBC analysis. rsc.org These techniques provide definitive evidence for the proposed structures by mapping out the entire bonding network. For example, an HMBC correlation between the N-H proton and the carbonyl carbons would confirm the imide structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

IR spectroscopy is a rapid and effective method for identifying key functional groups. In this compound derivatives, the most prominent absorption bands are typically associated with the carbonyl (C=O) groups.

The pyrrole-2,5-dione (maleimide) ring exhibits two characteristic C=O stretching vibrations. These bands are typically strong and appear in the region of 1700-1790 cm⁻¹. For example, in one study, the IR spectrum of a hydantoin (B18101) derivative fused with an azabicyclic skeleton, a related structure, showed strong carbonyl absorptions at 1785 and 1725 cm⁻¹. oup.com The benzoyl carbonyl (Ar-C=O) stretching vibration usually appears at a lower frequency, in the range of 1630-1690 cm⁻¹, due to conjugation with the aromatic ring.

In a series of chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione, the imide carbonyl bands were observed around 1725 cm⁻¹, while the chalcone carbonyl appeared near 1668 cm⁻¹. ekb.eg

The table below lists typical IR absorption frequencies for functional groups found in this compound derivatives.

Interactive Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O (Pyrrole-2,5-dione) | Symmetric & Asymmetric Stretch | 1700 - 1790 |

| C=O (Benzoyl) | Stretch | 1630 - 1690 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-N (Imide) | Stretch | 1300 - 1400 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

For this compound derivatives, Raman spectroscopy can be particularly useful for observing the C=C stretching vibrations of the pyrrole ring and the aromatic ring, which are often more intense in the Raman spectrum than in the IR spectrum. In a study of an indeno quinoxaline (B1680401) pyrrolo thiazole (B1198619) derivative, the C-H stretching modes of the methyl group were observed in the Raman spectrum between 2920 and 3005 cm⁻¹. scialert.net The aromatic C-H in-plane bending modes were identified in the range of 1097-1263 cm⁻¹. scialert.net While specific Raman data for this compound is not extensively detailed in the provided context, the technique offers a valuable complementary perspective for a complete vibrational analysis. scialert.net

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is instrumental in the characterization of this compound derivatives, offering precise mass measurements that lead to the unambiguous determination of their elemental composition. This technique distinguishes between compounds with the same nominal mass but different chemical formulas.

For instance, the E-isomerism structure of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one was confirmed using HRMS, among other techniques. mdpi.com In the HRMS spectrum of this derivative, the observed peaks for the protonated molecule [M+H]⁺ at m/z 378.1496 and the sodium adduct [M+Na]⁺ at m/z 400.1311 were in close agreement with the calculated values of 378.1489 and 400.1308, respectively. mdpi.com This level of accuracy provides strong evidence for the proposed molecular formula.

Similarly, HRMS has been used to confirm the structures of various other pyrrole-2,5-dione derivatives. For example, the elemental compositions of spiroxindoles derived from 3-benzylidene succinimides were verified through HRMS experiments. rsc.org The calculated and found m/z values for these complex molecules showed excellent correlation, solidifying their structural assignments. rsc.org

The data below illustrates the application of HRMS in confirming the elemental composition of different pyrrole-2,5-dione derivatives.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | [M+H]⁺ | 378.1489 | 378.1496 | mdpi.com |

| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | [M+Na]⁺ | 400.1308 | 400.1311 | mdpi.com |

| (3aS,3'S,4S,6S,6aR)-1'-methyl-4-(4-methylbenzoyl)-2,6-diphenyl-3a,4,6,6a-tetrahydro-1H- spiro[cyclopenta[c]pyrrole-5,3'-indoline]-1,2',3(2H)-trione | [M+H]⁺ | 557.2071 | 557.2082 | rsc.org |

| (3aR,3'S,4S,6S,6aS)-1'-benzyl-4-(3-methoxyphenyl)-6-(4-methylbenzoyl)-2-phenyl- 3a,4,6,6a-tetrahydro-1H-spiro[cyclopenta[c]pyrrole-5,3'-indoline]-1,2',3(2H)-trione | [M+H]⁺ | Not Specified | Not Specified | rsc.org |

| (3aR,3'S,4S,6S,6aS*)-4-(4-chlorophenyl)-1'-methyl-6-(4-methylbenzoyl)-2-phenyl-3a,4,6,6a- tetrahydro-1H-spiro[cyclopenta[c]pyrrole-5,3'-indoline]-1,2',3(2H)-trione | [M+H]⁺ | Not Specified | Not Specified | rsc.org |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for elucidating the absolute three-dimensional structure of crystalline compounds. This technique has been successfully applied to derivatives of 1H-pyrrole-2,5-dione to resolve their molecular architecture. For example, the structures of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were studied using single-crystal X-ray diffraction, which revealed the presence of distinct Z and E stereoisomers in the solid state. mdpi.com

The synthesis and single-crystal X-ray analysis of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione have also been reported, providing a detailed view of its molecular structure. researchgate.net

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the geometric parameters within the molecule, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic effects that govern the molecule's shape.

In a study of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the steric crowding between the pyrrole-2,5-dione ring and a substituent resulted in significant conformational adjustments. mdpi.com This was evident from the rotation around the N(1)−N(6), C(7)−N(8), and N(8)−C(21) single bonds. mdpi.com The dihedral angle between the plane of the 1H-pyrrole-2,5-dione ring and the N(6)−C(7)−N(8) plane was found to be 64.8° in one derivative (2a) and 85.6° in another (2d), indicating a substantial twist. mdpi.com

X-ray crystallography also provides insights into how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the study of intermolecular interactions such as hydrogen bonding and van der Waals forces, which influence the physical properties of the solid.

The investigation of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives revealed that the substituents on the molecule significantly influence its solid-state conformation. mdpi.com For instance, in one derivative (2a), the R¹ and R² substituents were noticeably twisted with respect to the N(6)−C(7)−N(8) moiety, with dihedral angles of 29.5° and 61.4°, respectively. mdpi.com This twisting is a direct consequence of minimizing steric hindrance in the packed crystal structure.

Elemental Composition Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is essential for verifying the purity and stoichiometry of newly synthesized derivatives of this compound.

The purity of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one was supported by elemental analysis, which showed a close match between the calculated and found percentages of carbon, hydrogen, and nitrogen. mdpi.com Similarly, the elemental compositions of various pyrrole-2,3-dione and quinoxalin-2-one derivatives have been confirmed through this method. acgpubs.org For N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide, the calculated and found elemental percentages were in excellent agreement, confirming its composition. mdpi.com

The following table presents a comparison of calculated and found elemental analysis data for several 1H-pyrrole-2,5-dione derivatives.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | C | 82.74 | 82.71 | mdpi.com |

| H | 5.07 | 5.17 | mdpi.com | |

| N | 3.71 | 3.78 | mdpi.com | |

| 3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one (5a) | C | 73.37 | 73.51 | acgpubs.org |

| H | 5.07 | 4.98 | acgpubs.org | |

| N | 10.07 | 9.98 | acgpubs.org | |

| 6,7-dimethyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one (5b) | C | 74.49 | 74.53 | acgpubs.org |

| H | 5.92 | 5.86 | acgpubs.org | |

| N | 9.14 | 8.87 | acgpubs.org | |

| 3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one (5c) | C | 66.66 | 66.69 | acgpubs.org |

| H | 4.97 | 5.00 | acgpubs.org | |

| N | 8.64 | 8.58 | acgpubs.org | |

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide (2d) | C | 63.54 | 63.52 | mdpi.com |

| H | 4.71 | 4.70 | mdpi.com | |

| N | 21.79 | 21.86 | mdpi.com | |

| (E)-3,4-Dichloro-1-(4-(3-(thiophen-2- yl)acryloyl)phenyl)-1H-pyrrole-2,5-dione (5g) | C | Not Specified | Not Specified | ekb.eg |

| H | Not Specified | Not Specified | ekb.eg | |

| N | Not Specified | Not Specified | ekb.eg | |

| 7-Fluoro-1-(4'-fluorophenyl)-3-phenyl-pyrrolo [3,4-c] quinoline-2,9-dione (5a) | C | 71.31 | 70.89 | scirp.org |

| H | 3.10 | 3.06 | scirp.org | |

| N | 7.23 | 7.05 | scirp.org | |

| 7-Fluoro-1-(2',4'-dichlorophenyl)-3-phenyl pyrrole [3,4-c] quinoline-2,9-dione (5b) | C | 63.15 | 62.75 | scirp.org |

| H | 2.15 | 2.47 | scirp.org | |

| N | 6.40 | 6.30 | scirp.org |

Computational and Theoretical Investigations of 1 Benzoyl 1h Pyrrole 2,5 Dione and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure and vibrational spectra of N-substituted maleimides. derpharmachemica.com DFT methods, such as B3LYP, are frequently used with various basis sets to optimize the geometry of these compounds and predict their physicochemical properties. derpharmachemica.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

Frontier molecular orbital (FMO) theory is fundamental to understanding the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting how a molecule will interact with other species.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity and a tendency for electron density transfer from the HOMO to the LUMO. derpharmachemica.comacs.org

For N-substituted maleimides, the HOMO and LUMO are often distributed across the π-system of the molecule. nih.gov In the case of N-(4-nitrophenyl) maleimide (B117702), a small HOMO-LUMO energy gap implies significant electron density transfer and high reactivity. derpharmachemica.com Similarly, for pyrrole-2,5-dione analogs, compounds with high antioxidant activity have been found to exhibit a low HOMO-LUMO energy gap. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Maleimide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 1 | -5.762 | -1.600 | 4.162 |

| Compound 2 | -5.748 | -1.569 | 4.179 |

| Compound 3 | -5.837 | -1.651 | 4.186 |

| Compound 4 | -5.784 | -1.633 | 4.151 |

| Compound 5 | -5.743 | -1.597 | 4.146 |

| Compound 6 | -5.719 | -1.586 | 4.133 |

Data adapted from a study on salicylaldehyde-based functionalized materials. acs.org

Prediction of Reactive Sites and Chemical Reactivity Indices (e.g., Electrophilicity)

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net Chemical reactivity descriptors derived from DFT, such as electrophilicity, chemical hardness (η), and Fukui functions, provide quantitative measures of reactivity. researchgate.netresearchgate.net

Maleimide compounds are known Michael acceptors, making them susceptible to nucleophilic attack at the double bond within the maleimide ring. researchgate.net The electrophilicity index helps to quantify this behavior. For N-benzylmaleimide, Fukui functions and dual descriptors indicate that the maleimide and benzyl (B1604629) groups act as nucleophilic and electrophilic regions, respectively. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays the electrostatic potential, with different colors representing varying potential values.

In N-substituted maleimides, the negative potential regions, typically shown in red or yellow, are associated with electrophilic reactivity and are often located around the carbonyl oxygen atoms. researchgate.netdergipark.org.tr Positive potential regions, shown in blue, indicate nucleophilic reactivity. researchgate.net MEP analysis of N-(4-dimethylamino 3,5-dinitrophenyl)maleimide has revealed strong non-uniform intramolecular charge distributions. dergipark.org.tr

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms and characterizing transition states. For Diels-Alder reactions involving N-substituted maleimides, DFT calculations can determine the energies and structures of reactants, transition states, and products. mdpi.com

In the Diels-Alder reaction between a diene and a dienophile, the interaction between the HOMO of the diene and the LUMO of the dienophile is dominant in the transition state. mdpi.com Computational studies have shown that catalysts like cyclodextrins can accelerate these reactions by narrowing the HOMO-LUMO energy gap. mdpi.com The activation free energies and the geometry of the transition states can be optimized using methods like ωB97XD/6-31G(d). mdpi.com

Conformational Landscape Exploration and Energetic Analysis

N-substituted maleimides can exist in various conformations due to rotation around single bonds. Computational methods are employed to explore the conformational landscape and determine the relative energies of different conformers. mdpi.comnih.gov

For N-benzylmaleimide, four possible conformers have been investigated, and their population distributions were determined using the Boltzmann distribution. researchgate.net In a study of termaleimides, ab initio Hartree-Fock and DFT were used to find that the terminal maleimide units are canted relative to the central one. nih.gov Conformational analysis of some 7-azabicyclo[2.2.1]heptane derivatives confirmed that conformational isomerism is due to restricted rotation about the amide C–N bond. rsc.org

Quantum Chemical Approaches for Structure-Reactivity Correlations

Quantum chemical methods are extensively used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. researchgate.net These studies aim to correlate the structural features of molecules with their biological or chemical activity.

For maleimide derivatives, 3D-QSAR studies using approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand their inhibitory activity against enzymes like glycogen (B147801) synthase kinase-3 (GSK-3). lew.ronih.gov These models provide insights into the structural requirements for biological activity and can guide the design of new, more potent compounds. lew.ro For instance, a CoMSIA model for maleimide analogs as GSK-3 inhibitors was found to be reliable for predicting the activity of new inhibitors. lew.ro

Theoretical Spectroscopic Data Prediction and Validationbenchchem.comuctm.edu

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like 1-Benzoyl-1H-pyrrole-2,5-dione and its analogs. These theoretical calculations provide detailed insights into the vibrational, magnetic resonance, and electronic characteristics of the molecular structure, which can be validated against experimental data. Methods such as DFT, Time-Dependent DFT (TD-DFT), and the Gauge-Independent Atomic Orbital (GIAO) approach are frequently employed to achieve high accuracy in these predictions. dergipark.org.trscielo.org.za

Vibrational Frequencies (FT-IR)

Theoretical calculations are highly effective in predicting the infrared (IR) spectra of N-substituted maleimides. The process involves optimizing the molecular geometry and then performing a vibrational frequency analysis, commonly using DFT with functionals like B3LYP and various basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,2p)). scielo.org.zaresearchgate.netacgpubs.org The calculated harmonic frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.net

For maleimide derivatives, key vibrational modes include the carbonyl (C=O) stretches, C-N stretches, and vibrations of the aromatic ring. For instance, the C=O stretching vibrations in the maleimide ring are strong and typically appear in the region of 1700-1780 cm⁻¹. mdpi.comresearchgate.net Computational studies on related molecules have successfully assigned theoretical frequencies to specific molecular motions by analyzing the Potential Energy Distribution (PED). acgpubs.org The comparison between calculated and experimental frequencies for representative maleimide structures demonstrates the predictive power of these methods. dergipark.org.tracgpubs.org

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) acgpubs.org | Experimental Wavenumber (cm⁻¹) acgpubs.orgresearchgate.net |

|---|---|---|---|

| C=O Stretch (asymmetric) | Imide Carbonyl | 1777 | 1777 |

| C=O Stretch (symmetric) | Imide Carbonyl | 1725 | 1713 |

| C-N Stretch | Imide Ring | 1327 | 1345 |

| C-H Stretch | Aromatic Ring | 3120-3070 | 3100-3000 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another area where computational methods have proven invaluable for structural characterization. dergipark.org.tr The GIAO method, combined with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zaacgpubs.org These calculations are performed on the optimized geometry of the molecule.

For this compound analogs, theoretical predictions can help assign the signals observed in experimental spectra. For example, in a related compound, the carbonyl carbon of the benzoyl group and the imide carbonyl carbons were identified in the ¹³C-NMR spectrum at 191.4 ppm and 162.8 ppm, respectively. rsc.org Similarly, the vinyl protons of the maleimide ring are typically observed around 6.7–6.9 ppm in ¹H NMR spectra. researchgate.net Theoretical calculations can reproduce these values with high accuracy, aiding in the complete structural elucidation of complex derivatives. scielo.org.za

| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Benzoyl C=O | 191.4 | Carbonyl of the benzoyl group |

| Amide C=O | 162.8 | Carbonyl of the imide group |

| Aromatic/Vinyl Cs | 114.5-149.5 | Carbons of the phenyl and pyrrole (B145914) rings |

Electronic Transitions (UV-Vis)

The electronic absorption properties of this compound and its analogs can be investigated using TD-DFT calculations. This method predicts the maximum absorption wavelengths (λmax), emission wavelengths (λem), and oscillator strengths (f) associated with electronic transitions, typically the π-π* and n-π* transitions.

Studies on N-substituted maleimides show that the calculated absorption spectra are in good agreement with experimental data. The choice of functional and basis set, as well as the modeling of solvent effects using approaches like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the prediction. For N-substituted maleimides, the nature of the substituent on the nitrogen atom can cause a slight red-shift (bathochromic) or blue-shift (hypsochromic) in the absorption peaks compared to the unsubstituted maleimide. Computational models can successfully capture these trends, making them a reliable tool for designing molecules with specific photophysical properties. The correlation between TD-DFT and experimental absorption data shows that the method can effectively capture structural dependencies on the electronic properties.

| Compound Type | Computational Method | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| N-Substituted Maleimide | TD-DFT/B3LYP/6-31G | ~380 | ~380 |

| 3,4-Substituted Maleimide | TD-DFT/B3LYP/6-31G | Red-shifted vs. unsubstituted | Red-shifted vs. unsubstituted |

Synthetic Utility and Advanced Applications of 1 Benzoyl 1h Pyrrole 2,5 Dione As a Chemical Building Block

Modular Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the carbon-carbon double bond within the maleimide (B117702) core of 1-Benzoyl-1H-pyrrole-2,5-dione makes it an excellent substrate for various cycloaddition and condensation reactions, providing efficient pathways to a multitude of heterocyclic structures.

Construction of Pyrrolidines and Pyrrole-Fused Heterocycles

The synthesis of pyrrolidine (B122466) rings, a common scaffold in many biologically active compounds, can be effectively achieved using this compound as a starting material. One of the primary methods for this transformation is the [3+2] cycloaddition reaction involving azomethine ylides. These ylides, often generated in situ from the decarboxylation of α-amino acids or the ring-opening of aziridines, react readily with the electron-deficient alkene of N-benzoylmaleimide to afford highly functionalized pyrrolidine derivatives. This approach allows for the stereoselective construction of multiple chiral centers in a single step, making it a powerful tool in asymmetric synthesis.

Furthermore, this compound serves as a key building block in the synthesis of various pyrrole-fused heterocycles. These complex structures are often assembled through multi-step reaction sequences that leverage the reactivity of the maleimide moiety. For instance, Diels-Alder reactions with suitable dienes can furnish bicyclic adducts that can be further elaborated into intricate polycyclic systems containing a pyrrole (B145914) ring fused to other heterocyclic or carbocyclic frameworks. The benzoyl group on the nitrogen atom can influence the regioselectivity and stereoselectivity of these cycloaddition reactions and can be strategically removed or modified in subsequent synthetic steps.

| Reaction Type | Reactant with this compound | Resulting Heterocycle | Key Features |

| [3+2] Cycloaddition | Azomethine Ylides | Substituted Pyrrolidines | High stereocontrol, formation of multiple chiral centers. |

| Diels-Alder Reaction | Conjugated Dienes | Pyrrole-Fused Bicyclic Adducts | Foundation for complex polycyclic systems. |

| Michael Addition | Nucleophiles | Functionalized Succinimides | Precursors for further cyclization reactions. |

Preparation of Pyrazolopyridine, Quinoxalinone, and Spiro Derivatives

The versatility of this compound extends to the synthesis of other important heterocyclic systems, including pyrazolopyridines, quinoxalinones, and spiro compounds.

The construction of the pyrazolopyridine scaffold can be envisioned through a reaction cascade initiated by the Michael addition of a suitable hydrazine derivative to the maleimide double bond of this compound. The resulting adduct can then undergo intramolecular cyclization and subsequent aromatization to yield the desired pyrazolopyridine core. The specific substitution pattern on the final product can be controlled by the choice of the hydrazine and the reaction conditions.

Quinoxalinone derivatives, another class of heterocycles with significant biological activities, can be prepared from this compound through condensation reactions with ortho-phenylenediamines. The reaction typically proceeds via initial nucleophilic attack of one of the amino groups of the diamine onto a carbonyl group of the maleimide, followed by cyclization and dehydration to form the quinoxalinone ring system.

The synthesis of spiro derivatives represents another fascinating application of this compound. These compounds, characterized by a single atom that is part of two different rings, can be accessed through various synthetic strategies. One common approach involves the [3+2] cycloaddition of azomethine ylides, as mentioned earlier, where the ylide is generated from a cyclic precursor, leading to a spirocyclic pyrrolidine fused to the original cyclic system. Another method involves the reaction of this compound with suitable bis-nucleophiles that can form two new bonds at the same carbon atom of the maleimide ring, although this is a less common pathway.

| Target Heterocycle | Key Reactants with this compound | General Reaction Pathway |

| Pyrazolopyridine | Hydrazine derivatives | Michael addition followed by intramolecular cyclization and aromatization. |

| Quinoxalinone | ortho-Phenylenediamines | Nucleophilic attack, cyclization, and dehydration. |

| Spiro Derivatives | Cyclic azomethine ylide precursors | [3+2] Cycloaddition leading to a spiro-fused pyrrolidine. |

Applications in Polymer Chemistry

Beyond its utility in small molecule synthesis, this compound has emerged as a valuable monomer in the field of polymer chemistry. Its ability to undergo polymerization and be incorporated into polymer backbones opens up avenues for the creation of novel materials with tailored properties and functionalities.

Monomer Design for Homo- and Copolymerization Studies

N-substituted maleimides, including this compound, are known to participate in both homopolymerization and copolymerization reactions. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring makes the double bond susceptible to radical polymerization. While the homopolymerization of N-substituted maleimides can be challenging due to steric hindrance, they readily undergo copolymerization with a variety of comonomers.

Particularly noteworthy is the copolymerization of N-substituted maleimides with electron-donor monomers, such as styrenes, vinyl ethers, and N-vinylamides. uctm.edu These reactions often proceed via a charge-transfer complex mechanism, leading to the formation of alternating copolymers. The benzoyl group in this compound can influence the electronic properties of the monomer and, consequently, the reactivity ratios and the resulting copolymer composition.

Investigation of Polymerization Mechanisms and Kinetics

The polymerization of N-substituted maleimides has been the subject of detailed mechanistic and kinetic studies. The rate of polymerization and the molecular weight of the resulting polymers are influenced by factors such as the nature of the initiator, the solvent, the temperature, and the specific N-substituent. In the case of this compound, the bulky and electron-withdrawing benzoyl group can affect the propagation and termination rate constants of the polymerization process.

Kinetic studies often employ techniques such as dilatometry, spectroscopy, and chromatography to monitor the consumption of the monomer and the formation of the polymer over time. These investigations provide valuable insights into the fundamental aspects of the polymerization reaction, including the activation energy and the frequency factor, which are crucial for optimizing polymerization conditions and controlling the properties of the final polymer.

Integration into Functional Polymer Architectures

The incorporation of this compound into polymer chains allows for the design of functional polymer architectures. The benzoyl group itself can be considered a functional handle that can be modified post-polymerization to introduce other desired functionalities. For example, the phenyl ring of the benzoyl group could be subjected to electrophilic substitution reactions to attach various substituents.

More significantly, the maleimide ring, once incorporated into the polymer backbone, can serve as a reactive site for further chemical transformations. The double bond of the maleimide unit can undergo various addition reactions, such as Michael additions or Diels-Alder reactions, allowing for the grafting of side chains or the cross-linking of polymer chains. This post-polymerization modification strategy is a powerful tool for creating complex and well-defined polymer architectures, including graft copolymers, block copolymers, and polymer networks, with applications in areas such as drug delivery, biomaterials, and advanced coatings.

| Polymerization Aspect | Description | Relevance of this compound |

| Monomer Reactivity | Ability to undergo homo- and copolymerization. | The benzoyl group influences electronic properties and reactivity ratios. |

| Polymerization Kinetics | Study of reaction rates and mechanisms. | The N-benzoyl substituent affects propagation and termination rates. |

| Functional Architectures | Creation of polymers with specific functionalities. | The benzoyl group and the maleimide ring serve as sites for post-polymerization modification. |

Development of Extended π-Conjugated Systems for Advanced Materials

The incorporation of N-substituted maleimide derivatives into polymer backbones is a strategic approach for developing novel π-conjugated materials with tailored electronic and optical properties. These materials are of significant interest for applications in electro-optics, such as organic light-emitting diodes (OLEDs), due to their potential for high electrical conductivity, nonlinear optical activity, and electroluminescence. semanticscholar.org

The general strategy involves the copolymerization of a functionalized maleimide monomer with various aromatic comonomers. While direct studies on this compound are limited, research on analogous N-aryl and other N-substituted maleimides provides significant insight into its potential. For instance, coupling polymerizations of 2,3-dibromo-N-substituted maleimides with aryl boronic acids (Suzuki-Miyaura coupling) or diiodo-aromatics (Yamamoto coupling) have successfully produced conjugated polymers. semanticscholar.org In these structures, the maleimide unit is integrated directly into the polymer main chain.

The electronic properties of these polymers are highly tunable. The N-substituent on the maleimide ring, while not directly part of the π-conjugated backbone, plays a crucial role in modulating the photoluminescence and electronic state of the resulting copolymers. nih.gov An N-benzoyl group, being electron-withdrawing, would be expected to influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification can affect the material's color of emission and its performance in electronic devices. Research on various N-substituted maleimide copolymers has demonstrated the ability to generate strong photoluminescence, with colors ranging from yellow to light blue, by varying the N-substituent and the comonomer sequence. semanticscholar.orgnih.gov

Below is a table summarizing findings from studies on related N-substituted maleimide conjugated polymers, illustrating the potential properties that could be achieved by incorporating a this compound unit.

| N-Substituent on Maleimide | Polymerization Method | Aromatic Comonomer | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Phenyl | Suzuki-Miyaura Coupling | Benzene-1,4-diboronic acid | Number-average molecular weights of 680–1270 g/mol; Strong photoluminescence. | semanticscholar.org |

| Benzyl (B1604629) | Yamamoto Coupling | Diiodobenzene | Random copolymer structure; Higher thermal stability than alternating copolymers. | semanticscholar.org |

| Cyclohexyl | Suzuki-Miyaura Coupling | 2,5-Thiophene diboronic acid | Fluoresced in yellow to blue color when exposed to UV light. | nih.gov |

| n-Hexyl | Suzuki-Miyaura Coupling | Benzene-1,4-diboronic acid | Photoluminescence emissions controlled by N-substituents and maleimide sequence. | nih.gov |

Macrocyclic and Supramolecular Chemistry Exploiting Maleimide Linkages

A primary synthetic route that leverages the maleimide unit for cyclization is the Diels-Alder reaction. nih.gov N-phenylmaleimide is recognized as an active dienophile that readily reacts with dienes to form stable, crystalline adducts. orgsyn.org This [4+2] cycloaddition is a powerful tool for forming carbon-carbon bonds and creating complex cyclic structures with high stereochemical control. nih.gov By designing linear precursors that contain both a diene and a maleimide moiety, intramolecular Diels-Alder reactions can be employed as an effective macrocyclization strategy. This approach has been successfully used to stabilize diverse peptide structural motifs, demonstrating the versatility of the maleimide linker in forming constrained cyclic systems. nih.gov

The resulting Diels-Alder cycloadducts from maleimides are generally more stable than the adducts formed via Michael addition with thiols, which is another common reaction of maleimides. researchgate.net This stability is crucial for the integrity of the macrocyclic structure, particularly in demanding applications.

In the realm of supramolecular chemistry, coordination-driven self-assembly is a powerful method for constructing well-defined, large-scale architectures from molecular building blocks. nih.gov This approach relies on the directional bonding between metal centers and organic ligands. While not explicitly demonstrated for this compound, N-substituted maleimides can be envisioned as components of such systems. By functionalizing the benzoyl group or other parts of an N-aryl substituent with coordinating moieties (e.g., pyridyl groups), the maleimide derivative can be transformed into a ligand. The self-assembly of such ligands with appropriate metal acceptors could lead to the formation of discrete metallacycles, where the maleimide unit acts as a rigid structural linker. nih.govresearchgate.net

The table below outlines synthetic strategies that utilize maleimide linkages, which could be applied to the construction of macrocycles and supramolecular systems from this compound.

| Synthetic Strategy | Role of Maleimide | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder Reaction | Dienophile | Forms stable C-C bonds; High stereocontrol; Can be performed in aqueous solution. | Peptide macrocyclization, Synthesis of complex cyclic molecules. | nih.gov |

| Intermolecular Diels-Alder Reaction | Dienophile Linker | Connects two different molecules or polymer chains. | Formation of cross-linked networks, Bioconjugation. | nih.govmdpi.com |

| Coordination-Driven Self-Assembly | Functionalizable Ligand Backbone | Requires functionalization with coordinating groups; Forms discrete, stable metallacycles. | Development of molecular containers, sensors, and catalysts. | nih.gov |

Q & A

Q. Basic

- Toxicity : The compound is toxic if inhaled, ingested, or absorbed through skin (H302, H315, H319, H335) .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the electronic nature of substituents on the benzoyl group influence the compound’s reactivity?

Q. Advanced

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the maleimide ring, facilitating Michael additions (e.g., with thiols) .

- Electron-donating groups (EDGs) : Stabilize the benzoyl moiety but may reduce acylation efficiency during synthesis .

- Steric effects : Bulky substituents (e.g., 2-bromophenyl) hinder π-stacking in crystallographic packing .

What are the critical parameters for achieving high yield in cyclization reactions forming the pyrrole-2,5-dione core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.